6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile
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Overview
Description
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile is an organic compound that features a boronic ester group and a nitrile group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile typically involves the following steps:
Formation of the Boronic Ester Group: The boronic ester group can be introduced through a borylation reaction using pinacolborane (HBpin) in the presence of a palladium catalyst.
Nitrile Group Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the naphthalene ring is replaced by a nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, to form boronic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in an organic solvent like toluene.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds or other substituted naphthalenes.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules through cross-coupling reactions.
Biology
Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Medicine
Drug Development: The compound’s ability to form stable boronic acid derivatives makes it a candidate for drug development, particularly in the design of enzyme inhibitors.
Industry
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the boronic ester and nitrile groups. The boronic ester group can interact with diols and other nucleophiles, while the nitrile group can undergo nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one: Another boronic ester compound with different functional groups and applications.
Uniqueness
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile is unique due to the combination of the boronic ester and nitrile groups on a naphthalene ring, which provides distinct reactivity and potential for diverse applications in organic synthesis and materials science .
Properties
Molecular Formula |
C17H20BNO2 |
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Molecular Weight |
281.2 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-8-7-13-9-12(11-19)5-6-14(13)10-15/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
JAFSNFZZMRBHMB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC2)C=C(C=C3)C#N |
Origin of Product |
United States |
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